![molecular formula C8H6BrFO B569735 2-Bromo-5-fluoro-4-methylbenzaldehyde CAS No. 916792-21-7](/img/structure/B569735.png)
2-Bromo-5-fluoro-4-methylbenzaldehyde
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Overview
Description
2-Bromo-5-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-methylbenzaldehyde consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-7 (9)6 (4-11)3-8 (5)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-methylbenzaldehyde has a molecular weight of 217.04 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 248.8±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Benzoxaboroles
One of the known applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde is as a precursor in the synthesis of 5-fluoro-3-substituted benzoxaboroles. These compounds have various uses in material science, such as:
Safety And Hazards
2-Bromo-5-fluoro-4-methylbenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . In case of skin or eye contact, wash with copious amounts of water and seek medical attention if irritation persists .
properties
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDXMZSJZPGBRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652925 |
Source
|
Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-methylbenzaldehyde | |
CAS RN |
916792-21-7 |
Source
|
Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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